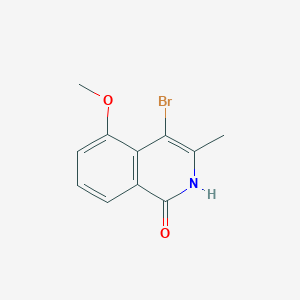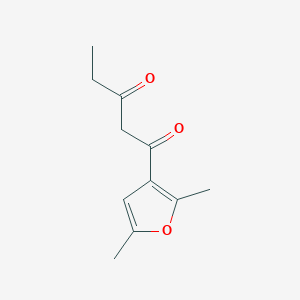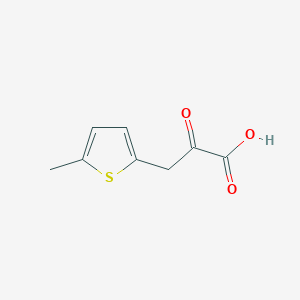
3-(4-Carbamimidamidophenyl)prop-2-enoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Carbamimidamidophenyl)prop-2-enoic acid hydrochloride is a chemical compound with the molecular formula C10H11N3O2·HCl. It is also known by its IUPAC name, (E)-3-(4-guanidinophenyl)acrylic acid hydrochloride.
Méthodes De Préparation
The synthesis of 3-(4-Carbamimidamidophenyl)prop-2-enoic acid hydrochloride typically involves the reaction of 4-guanidinobenzaldehyde with malonic acid in the presence of a base, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-(4-Carbamimidamidophenyl)prop-2-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the guanidine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(4-Carbamimidamidophenyl)prop-2-enoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Carbamimidamidophenyl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The guanidine group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The pathways involved may include inhibition of enzymes or modulation of receptor activity, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
3-(4-Carbamimidamidophenyl)prop-2-enoic acid hydrochloride can be compared with other similar compounds such as:
4-Guanidinobenzoic acid: Similar in structure but lacks the propenoic acid moiety.
3-(4-Aminophenyl)prop-2-enoic acid: Similar but has an amino group instead of a guanidine group.
4-(Carbamimidamido)benzoic acid: Similar but lacks the propenoic acid moiety.
The uniqueness of this compound lies in its combination of the guanidine group and the propenoic acid moiety, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
132769-16-5 |
|---|---|
Formule moléculaire |
C10H12ClN3O2 |
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
(E)-3-[4-(diaminomethylideneamino)phenyl]prop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-10(12)13-8-4-1-7(2-5-8)3-6-9(14)15;/h1-6H,(H,14,15)(H4,11,12,13);1H/b6-3+; |
Clé InChI |
CGURGSDSEMVKJW-ZIKNSQGESA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)O)N=C(N)N.Cl |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)O)N=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


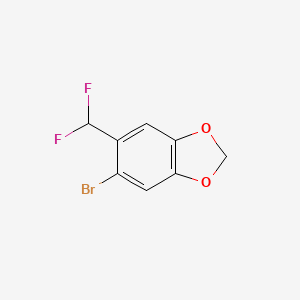
![[2-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B13523554.png)
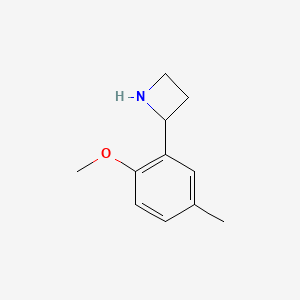
![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13523564.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13523566.png)

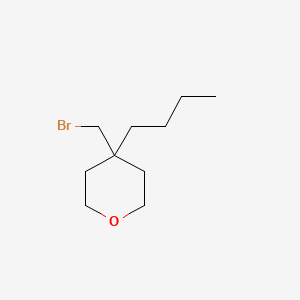

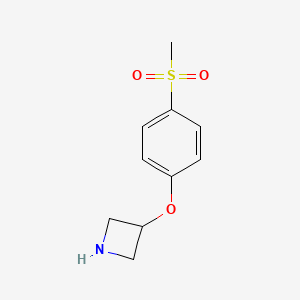
![tert-butyl N-[(2S)-1-(benzyloxy)-4-bromobutan-2-yl]carbamate](/img/structure/B13523591.png)
